molecular formula C9H11BrClNO B13038433 (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13038433
M. Wt: 264.54 g/mol
InChI Key: SDZYYUFSHKPWGO-SECBINFHSA-N
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Description

(S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both bromine and chlorine atoms on the phenyl ring, along with the methylamino and hydroxyl groups, suggests that this compound could exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Halogenation: Introduction of bromine and chlorine atoms onto the phenyl ring.

    Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the desired stereochemistry.

    Amination: Introduction of the methylamino group.

    Hydroxylation: Introduction of the hydroxyl group.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with specific biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use as a therapeutic agent for specific diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and the chiral center may influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Bromo-2-fluorophenyl)-2-(methylamino)ethan-1-OL
  • (S)-2-(4-Chloro-2-fluorophenyl)-2-(methylamino)ethan-1-OL
  • (S)-2-(4-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-OL

Uniqueness

The unique combination of bromine and chlorine atoms on the phenyl ring, along with the specific stereochemistry, distinguishes (S)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL from other similar compounds. This uniqueness may result in distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1

InChI Key

SDZYYUFSHKPWGO-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CO)C1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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